molecular formula C16H13NO2 B2620398 2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 40101-43-7

2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2620398
CAS No.: 40101-43-7
M. Wt: 251.285
InChI Key: ONMMTSFZNQMAGA-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The compound 2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione possesses a well-defined chemical identity that reflects its structural complexity and systematic nomenclature principles. According to Chemical Abstracts Service registry data, this compound is assigned the identifier 40101-43-7, which serves as its unique numerical designation in chemical databases and literature. The molecular formula C₁₆H₁₃NO₂ accurately represents the atomic composition, indicating the presence of sixteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular structure.

The systematic International Union of Pure and Applied Chemistry name for this compound follows established nomenclature conventions for heterocyclic systems. The designation "1H-isoindole-1,3(2H)-dione" identifies the core bicyclic structure, while the prefix "2-(2,5-dimethylphenyl)" specifies the substitution pattern at the nitrogen atom. Alternative nomenclature systems recognize this compound under several synonymous designations, including N-(2,5-dimethylphenyl)phthalimide, which emphasizes its derivation from phthalic acid and its relationship to the broader phthalimide family. Additional systematic names such as 2-(2,5-dimethylphenyl)isoindole-1,3-dione and 1-(N-phthalimido)-2,4-dimethylbenzene further illustrate the flexibility of chemical nomenclature systems in describing this molecular entity.

The molecular weight of 251.28 grams per mole provides essential information for stoichiometric calculations and analytical determinations. Advanced computational analyses have determined additional molecular descriptors that characterize the compound's chemical behavior. The topological polar surface area measures 37.4 square angstroms, indicating relatively limited polar character that influences solubility and permeability properties. The calculated logarithmic partition coefficient value of 3.16900 suggests moderate lipophilicity, which has implications for the compound's behavior in biological and environmental systems. Furthermore, the exact mass determination of 251.094628657 atomic mass units provides precise molecular weight information essential for high-resolution mass spectrometric analyses.

Structural Classification

The structural classification of this compound places it firmly within the phthalimide family of organic compounds, which are characterized by their distinctive bicyclic imide functionality. Phthalimides represent a class of compounds derived from phthalic acid through the formation of an imide linkage, creating a rigid bicyclic system that exhibits unique chemical and physical properties. The fundamental phthalimide structure consists of a benzene ring fused to an imide ring, with the imide functionality containing two carbonyl groups bonded to a nitrogen atom. This structural arrangement confers distinctive chemical reactivity patterns and biological activity profiles that distinguish phthalimides from other nitrogen-containing heterocycles.

Within the broader classification system, this compound represents an N-substituted phthalimide derivative, where the nitrogen atom of the imide functionality bears a substituted aromatic group rather than a simple alkyl or hydrogen substituent. The specific substitution pattern involves a 2,5-dimethylphenyl group attached directly to the imide nitrogen, creating a molecular architecture that combines the electron-withdrawing character of the phthalimide system with the electron-donating properties of the methyl-substituted aromatic ring. This structural combination results in interesting electronic properties that influence both the chemical reactivity and potential applications of the compound.

The geometric arrangement of the molecule reflects the planar nature of both the phthalimide core and the substituted phenyl ring, with the dihedral angle between these planar systems influencing the overall molecular conformation. Crystallographic studies of related phthalimide derivatives have demonstrated that the benzene and imide groups typically maintain planarity while exhibiting specific angular relationships that depend on the nature and position of substituents. The presence of two methyl groups at the 2 and 5 positions of the phenyl ring introduces steric considerations that may influence the preferred conformational arrangements and intermolecular interactions of the compound.

The electronic structure of the molecule reflects the conjugated nature of the phthalimide system, where the nitrogen lone pair participates in resonance interactions with the adjacent carbonyl groups. This delocalization pattern contributes to the acidic character of related phthalimide compounds and influences their chemical reactivity profiles. The substituted phenyl ring provides additional conjugation possibilities, creating an extended π-electron system that may exhibit interesting optical and electronic properties.

Historical Context of Phthalimide Research

The historical development of phthalimide chemistry traces its origins to fundamental discoveries in organic synthesis that established the importance of these compounds in chemical research and industrial applications. The seminal work of Siegmund Gabriel in 1887 marked a pivotal moment in phthalimide research with the development of the Gabriel synthesis, a chemical transformation that utilizes phthalimide derivatives as protected amine precursors for the synthesis of primary amines. This groundbreaking methodology demonstrated the synthetic utility of phthalimides and established their central role in organic synthesis, particularly for the preparation of amino acids and complex nitrogen-containing molecules.

The Gabriel synthesis represented a significant advancement in synthetic methodology because it provided a reliable route to primary amines while avoiding the complications associated with direct alkylation of ammonia. The reaction employs potassium phthalimide as a nucleophilic equivalent of ammonia, allowing for selective N-alkylation followed by hydrolytic or hydrazinolytic cleavage to liberate the desired primary amine. This transformation not only established the practical importance of phthalimide derivatives but also demonstrated the unique reactivity patterns associated with the imide functionality.

Following Gabriel's initial discoveries, phthalimide research expanded significantly throughout the twentieth century as chemists recognized the versatility of these compounds in various applications. The development of improved synthetic methods for phthalimide preparation, including direct condensation reactions using phthalic anhydride and primary amines, enabled broader access to diverse phthalimide derivatives. Alternative synthetic approaches utilizing formamide as both reagent and solvent provided additional pathways for phthalimide synthesis, particularly for compounds with limited solubility in conventional reaction media.

The biological significance of phthalimide derivatives emerged as a major research theme in the latter half of the twentieth century, driven by the discovery of pharmaceutically active compounds containing the phthalimide scaffold. The development of thalidomide, despite its initial controversial history, ultimately led to renewed interest in phthalimide-based drug design and the recognition of this structural motif as a privileged scaffold in medicinal chemistry. Subsequent research identified numerous phthalimide derivatives with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory properties.

Contemporary phthalimide research has evolved to encompass sophisticated synthetic methodologies, including metal-catalyzed transformations and environmentally benign synthetic approaches. Modern synthetic strategies have moved away from the use of toxic carbon monoxide gas as a carbonyl source, instead employing alternative carbonyl precursors that offer improved safety profiles and operational convenience. The development of metal-catalyzed aminocarbonylation reactions and novel annulation methodologies has expanded the accessible chemical space of phthalimide derivatives, enabling the preparation of previously inaccessible structural variants.

Recent advances in phthalimide chemistry have also focused on functionalization strategies that allow for the selective modification of pre-formed phthalimide scaffolds. These developments include N-arylation reactions, carbonyl modifications, and ring-expansion transformations that provide access to structurally diverse phthalimide analogs. The integration of computational chemistry and high-throughput screening technologies has further accelerated the discovery and optimization of phthalimide-based compounds for various applications.

The recognition of phthalimides as versatile pharmacophore scaffolds has driven extensive structure-activity relationship studies aimed at understanding the molecular basis of their biological activities. These investigations have revealed the remarkable versatility of the phthalimide framework in accommodating diverse substituent patterns while maintaining or enhancing biological activity profiles. The development of proteolysis targeting chimeras and molecular glues based on phthalimide scaffolds represents a cutting-edge application of this chemical framework in modern drug discovery efforts.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16(17)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMMTSFZNQMAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,5-dimethylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds, alkylated products.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the potential of 2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione and its derivatives in various biological applications:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. A study evaluated several isoindole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives were comparable to standard antibiotics like gentamicin in their inhibition zones .

Anticancer Properties

Isoindole derivatives have been investigated for their anticancer activities. The compound demonstrated antiproliferative effects against human cancer cell lines (Caco-2 and HCT-116), with mechanisms involving cell cycle arrest and apoptosis induction . The structure-activity relationship (SAR) analysis suggests that modifications to the isoindole structure can enhance these effects.

Antileishmanial Activity

Research has shown that derivatives of isoindole-1,3(2H)-dione are effective against Leishmania tropica, a parasite responsible for leishmaniasis. One derivative exhibited an IC50 value of 0.0478 μmol/mL, outperforming traditional treatments .

Case Studies

Several case studies illustrate the potential applications of this compound:

StudyFocusFindings
Jabbour et al. (2023)Synthesis and Biological EvaluationIdentified derivatives with strong antimicrobial and anticancer activities; the most effective compound showed an IC50 of 1.174 μmol/mL for free radical scavenging .
Al-Khayat et al. (2023)Antileishmanial ActivityDemonstrated effectiveness against Leishmania tropica, with one derivative showing superior efficacy compared to standard treatments .
PMC8306876 (2021)Enzyme InhibitionReported moderate inhibition of acetylcholinesterase by certain isoindole derivatives, suggesting potential for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Key derivatives of isoindole-1,3-dione with aromatic substituents exhibit distinct physical and spectral properties due to variations in substituent electronic and steric effects:

Compound Name Substituent Position/Group Molecular Weight (g/mol) Melting Point (°C) IR C=O Stretching (cm⁻¹) Reference
2-(2,5-Dimethylphenyl)-isoindole-dione 2,5-dimethylphenyl 255.31 Not reported Not reported
2-(2-Methoxyphenyl)-isoindole-dione 2-methoxyphenyl 253.25 Polymorphic forms 1784, 1711
2-[4-(2-Methylimidazolyl)phenyl]-isoindole-dione 4-(2-methylimidazolyl)phenyl 303.34 215–217 1781, 1704
2-(4-{1-[(Phenyl)hydrazono]ethyl}phenyl)-isoindole-dione 4-(phenylhydrazonoethyl)phenyl 355.40 185–187 1783, 1711

Key Observations :

  • Melting Points: Substituents significantly influence melting points. Electron-withdrawing groups (e.g., sulfonyl in compound 17b from ) increase thermal stability (m.p. 208–210°C), while bulky groups like phenylhydrazono reduce crystallinity (m.p. 185–187°C) .
  • Spectral Features : The C=O stretching frequencies in IR spectra (~1700–1785 cm⁻¹) remain consistent across derivatives, confirming the stability of the isoindole-dione core .

Biological Activity

2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 40101-43-7, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C16H13NO2
  • Molecular Weight : 251.28 g/mol
  • Structure : The compound features an isoindole core which is known for its potential pharmacological applications.

1. Antipsychotic Properties

Recent studies have indicated that derivatives of isoindole compounds exhibit significant affinity towards serotonin receptors (5-HT1A and 5-HT7). In vitro evaluations have shown that these compounds can modulate neurotransmitter systems implicated in psychotic disorders. For instance, a study highlighted the potential of certain isoindole derivatives to act as antipsychotic agents through their interaction with the PDE10A enzyme, which plays a role in dopamine signaling pathways .

2. Antimicrobial Activity

Isoindole derivatives have demonstrated notable antimicrobial properties. Research has shown that specific structural modifications can enhance their effectiveness against various bacterial strains. For example, a derivative with a methoxy group exhibited improved activity against Gram-positive bacteria .

3. Anticonvulsant Effects

Compounds within the isoindole class have been evaluated for their anticonvulsant properties. Studies suggest that these compounds can modulate GABAergic activity, which is crucial for seizure control. The mechanism involves partial agonism at GABA receptors, leading to increased inhibitory neurotransmission in the central nervous system .

Synthesis Methods

The synthesis of this compound typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. Microwave-assisted synthesis has been reported to yield high purity with improved reaction times .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntipsychoticAffinity for serotonin receptors; potential in treating schizophrenia
AntimicrobialEffective against Gram-positive bacteria; structural modifications enhance activity
AnticonvulsantModulates GABAergic activity; potential for seizure control

Notable Research

A significant study published in the Journal of Medicinal Chemistry evaluated various isoindole derivatives for their biological activities and identified key structural features that enhance receptor binding and activity against specific targets .

Q & A

Q. What safety protocols are critical for handling this compound in mutagenicity assays?

  • Methodology : Follow GHS Category 1A guidelines for reproductive toxicity. Use fume hoods, nitrile gloves, and Tyvek suits to avoid dermal exposure. Decontaminate spills with 10% sodium bicarbonate solution. Monitor airborne particles via HEPA-filtered ventilation .

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